molecular formula C17H14N4O2S B496911 1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 723259-00-5

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No. B496911
CAS RN: 723259-00-5
M. Wt: 338.4g/mol
InChI Key: WGWNOHGIBDSZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as IND-5, is a chemical compound with potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

A study by Salimon, Salih, and Hussien (2011) synthesized 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity, finding significant efficacy with MIC values ranging from 30.2 to 43.2 μg cm-3. This suggests that compounds with 1,3,4-oxadiazol rings may exhibit notable antimicrobial properties, which could be relevant for the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Antiviral Activity

Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized derivatives of 1H-Pyrazolo[3,4-b]pyridin-5-yl ethanone and evaluated them for their antiviral activity. These compounds demonstrated potential against HSV1 and HAV-MBB, indicating the therapeutic potential of related compounds in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Heterocyclic Chemistry

Davies (1992) explored the chemistry of various heterocycles including oxadiazoles and pyridines. This foundational work underlines the importance of compounds like "1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone" in the study and application of aromatic heterocyclic chemistry (Davies, 1992).

MRSA PK Inhibitory Activity

Veale, Lobb, Zoraghi, Morrison, Reiner, Andersen, and Davies-Coleman (2014) synthesized thiazole-containing deoxytopsentin analogues, showing moderate activity against MRSA pyruvate kinase, a key enzyme for bacterial survival. This indicates the potential of similar compounds in combating antibiotic-resistant bacteria (Veale et al., 2014).

Catalytic Behavior and Synthesis

Sun, Hao, Li, Zhang, Wang, Yi, Asma, and Tang (2007) focused on the synthesis of compounds bearing quinoxalinyl-pyridines, evaluating their catalytic behavior towards ethylene reactivity. This study demonstrates the utility of such compounds in catalysis and materials science (Sun et al., 2007).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(21-10-7-12-3-1-2-4-14(12)21)11-24-17-20-19-16(23-17)13-5-8-18-9-6-13/h1-6,8-9H,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNOHGIBDSZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-1-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

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